

A Comprehensive Technical Review of Methoxy-Methylquinoline Derivatives

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Compound of Interest		
Compound Name:	3-Methoxy-6-methylquinoline	
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Introduction

A thorough review of scientific literature reveals a notable absence of studies specifically detailing the synthesis, properties, or biological activities of **3-Methoxy-6-methylquinoline**. This suggests that this particular isomer may not have been synthesized or characterized to date. However, the quinoline scaffold, featuring various methoxy and methyl substitutions, is a cornerstone in medicinal chemistry and materials science. Derivatives of this nature are integral to a wide array of bioactive agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2]

This technical guide, therefore, provides a comprehensive overview of the synthesis, characterization, and known applications of structurally related and isomeric methoxymethylquinoline compounds. The methodologies and data presented for these analogs serve as a valuable resource for researchers and drug development professionals interested in the potential synthesis and evaluation of **3-Methoxy-6-methylquinoline** or other novel derivatives within this chemical class.

Synthesis of Methoxy-Methylquinoline Analogs

The synthesis of the quinoline core can be achieved through several classic and modern organic reactions. The choice of method often depends on the desired substitution pattern.



Experimental Protocol 1: Iodine-Catalyzed Condensation for 2-Methylquinolines

A mild and efficient metal-free method for synthesizing 2-methylquinolines involves the condensation of anilines with vinyl ethers, catalyzed by molecular iodine.[3]

Procedure for the Synthesis of 6-Methoxy-2-methylquinoline:

- To a solution of p-methoxyaniline (1 equivalent) in dichloromethane, add ethyl vinyl ether (1.2 equivalents).
- Add a catalytic amount of iodine (0.1 equivalents) to the mixture.
- Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield the desired 6methoxy-2-methylquinoline.[3]

Experimental Protocol 2: Povarov Reaction and Aromatization for 2,3,4,6-Substituted Quinolines

A multi-component approach using the Povarov reaction allows for the synthesis of more complex, substituted quinolines. The following protocol describes the synthesis of a 6-methoxy-3-methylquinoline derivative.[1]

Procedure for the Synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Step 1: Povarov Cycloaddition

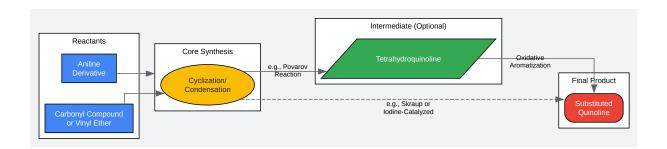
• In a 20 mL vial, combine p-anisidine (1 equivalent) and p-chlorobenzaldehyde (1 equivalent) in acetonitrile (3 mL).



- Stir the mixture for 15 minutes at room temperature.
- Add BF₃·OEt₂ (1 equivalent) to the mixture, followed by the dropwise addition of methyl isoeugenol (1 equivalent).
- Seal the vial and heat the reaction in an oil bath at 80 °C for 3 hours, monitoring by TLC.
- After completion, perform a liquid-liquid extraction with ethyl acetate. The resulting intermediate is a tetrahydroquinoline derivative.[1]

Step 2: Oxidative Dehydrogenation Aromatization

- Dissolve the tetrahydroquinoline intermediate from Step 1 (1 equivalent) in dimethylsulfoxide (DMSO, 3 mL).
- Add molecular iodine (I2) (1 equivalent) to the solution.
- Seal the vial and subject it to microwave irradiation for 30 minutes.
- After the reaction, perform a liquid-liquid extraction with ethyl acetate (3 x 30 mL).
- Purify the crude product by column chromatography (petroleum ether–ethyl acetate, 10:1) to obtain the final quinoline product as a white, crystalline solid.[1]



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Figure 1. Generalized workflow for the synthesis of substituted quinoline derivatives.



Physicochemical and Spectroscopic Data

Quantitative data for several methoxy-methylquinoline isomers and related derivatives are summarized below. This information is crucial for the identification and characterization of these compounds.

Table 1: Physical and Chemical Properties of Selected Quinoline Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
6- Methoxyquin oline	5263-87-6	C10H9NO	159.18	18-20[4]	140-146 (15 mmHg)[4]
6- Methylquinoli ne	91-62-3	C10H9N	143.18	-22[5]	259-261 (760 mmHg)[5]
3- Methylquinoli ne	612-58-8	C10H9N	143.18	16.5[6]	N/A
6-Methoxy-4- methylquinoli ne	41037-26-7	C11H11NO	173.21	52[7]	N/A
2-Methoxy-6- methylquinoli ne	855761-03-4	C11H11NO	173.21	63[8]	275.7 (Predicted)[8]

Table 2: Spectroscopic Data for Selected Quinoline Derivatives



Compound	Туре	Data
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline[1]	¹H NMR (400 MHz, CDCl₃)	δ (ppm) 8.08 (s, 1H), 7.85 (d, 1H), 7.55 (d, 2H), 7.45 (d, 2H), 7.37 (d, 1H), 7.10 (d, 1H), 6.95 (m, 2H), 3.95 (s, 3H), 3.92 (s, 3H), 3.88 (s, 3H), 2.15 (s, 3H)
¹³ C NMR (101 MHz, CDCl ₃)	δ (ppm) 157.7, 157.0, 149.1, 148.5, 146.6, 142.4, 140.0, 134.0, 130.9, 130.5 (2C), 130.2, 128.4 (2C), 128.3, 121.0, 127.0, 112.3, 111.4, 104.0, 56.0, 55.9, 55.4, 18.6	
IR (KBr, cm ⁻¹)	2959 (O-CH ₃), 2826 (CH Aliphatic), 1259 (C-O)	_
MS (ESI-MS m/z)	419.59 (M ⁺)	
3,6,8-trimethoxyquinoline[2]	¹H NMR (400 MHz, CDCl₃)	δ (ppm) 8.51 (d, 1H), 7.28 (d, 1H), 6.60 (d, 1H), 6.58 (d, 1H), 4.04 (s, 3H), 3.93 (s, 3H), 3.92 (s, 3H)
6-Methylquinoline[9]	¹³ C NMR (CDCl₃)	δ (ppm) 149.9, 146.7, 135.5, 134.1, 131.2, 129.2, 126.6, 126.5, 121.3, 21.5
MS (EI-B, m/z)	143 (M+), 142, 115[10]	

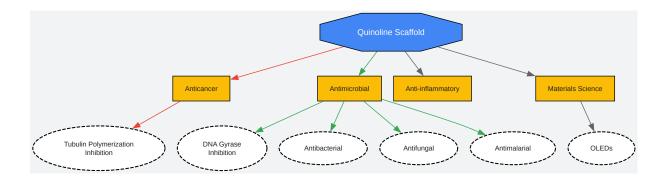
Biological Activities and Potential Applications

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities. While no data exists for **3-Methoxy-6-methylquinoline**, its isomers and related structures are known to exhibit significant pharmacological effects.

Key Biological Activities:



- Anticancer and Antiproliferative: Many quinoline derivatives show potent activity against
 various cancer cell lines.[1][2] For example, 5-amino-2-aroylquinolines, synthesized from 6methoxyquinoline, are potent inhibitors of tubulin polymerization, a key mechanism in cancer
 therapy.[4]
- Antimicrobial: The quinoline core is famous for its antimalarial properties (e.g., quinine, chloroquine). Modern derivatives also show broad-spectrum antibacterial and antifungal activities.[1][11]
- Enzyme Inhibition: Specific derivatives have been designed as potent enzyme inhibitors. 3-Fluoro-6-methoxyquinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, making them promising candidates for new antibiotics.[4]
- Materials Science: In addition to biological applications, compounds like 6-methoxyquinoline are explored for use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties.[4]



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